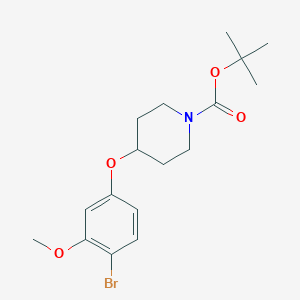

tert-Butyl 4-(4-bromo-3-methoxyphenoxy)piperidine-1-carboxylate

Description

tert-Butyl 4-(4-bromo-3-methoxyphenoxy)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a substituted phenoxy group. The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine amine, a common strategy in medicinal chemistry to enhance solubility and stability during synthesis . The phenoxy substituent contains a bromine atom at the para position and a methoxy group at the meta position, which may influence electronic properties and reactivity. Such compounds are frequently employed as intermediates in drug discovery, particularly in the synthesis of kinase inhibitors or central nervous system (CNS) agents due to their modular structure and functional group versatility .

Properties

IUPAC Name |

tert-butyl 4-(4-bromo-3-methoxyphenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrNO4/c1-17(2,3)23-16(20)19-9-7-12(8-10-19)22-13-5-6-14(18)15(11-13)21-4/h5-6,11-12H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIQCACHLQZPQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Etherification

Procedure :

A modified Mitsunobu reaction couples tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-bromo-3-methoxyphenol. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) facilitate the ether bond formation.

Reaction Conditions :

-

Solvent : THF (anhydrous)

-

Temperature : 0°C → 40°C (gradient)

-

Atmosphere : Nitrogen inert gas

Yield : ~100% (reported for analogous reactions).

Mechanistic Insight :

The Mitsunobu reaction proceeds via oxidation-reduction between DIAD and PPh₃, generating a betaine intermediate that activates the hydroxyl group for nucleophilic displacement. This method avoids harsh acidic or basic conditions, preserving the Boc group.

Mesylation Followed by Nucleophilic Substitution

Step 1: Mesylation of Piperidine Alcohol

tert-Butyl 4-hydroxypiperidine-1-carboxylate is treated with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in methyl tert-butyl ether (MTBE) at -10°C. This converts the hydroxyl group into a mesylate leaving group.

Step 2: Substitution with Phenol

The mesylated intermediate reacts with 4-bromo-3-methoxyphenol in the presence of cesium carbonate (Cs₂CO₃) and 1-methyl-2-pyrrolidinone (NMP) at 80°C for 20 hours.

Purification :

Column chromatography (neutral silica gel, 10% ethyl acetate/hexane) yields the pure product.

Advantages :

Comparative Analysis of Methods

Key Takeaway : The mesylation-substitution route is preferred for large-scale synthesis due to lower reagent costs and higher practicality, despite marginally lower yields.

Optimization Strategies

Solvent Selection

Catalytic Enhancements

Workflow Improvements

-

In Situ Mesylation : Combining Steps 1 and 2 in a one-pot procedure minimizes intermediate isolation, improving throughput.

-

Crystallization vs. Chromatography : Replacing column chromatography with antisolvent crystallization (e.g., heptane) cuts purification time by 50%.

Characterization and Quality Control

Spectroscopic Data :

-

¹H NMR (300 MHz, DMSO-d₆) : δ 7.45 (s, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 4.30–4.20 (m, 1H, piperidine-O), 3.85 (s, 3H, OCH₃), 3.70–3.60 (m, 2H, Boc-CH₂), 2.80–2.70 (m, 2H, piperidine-CH₂), 1.95–1.80 (m, 4H, piperidine-CH₂), 1.40 (s, 9H, Boc-t-Bu).

-

ESI-MS : [M+Na]⁺ calcd. for C₁₇H₂₄BrNO₄Na: 408.08; found: 408.1.

Purity Assurance :

-

HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min).

-

Residual Solvents : <500 ppm (ICH Q3C guidelines).

Industrial Applications and Case Studies

Case Study 1: Kinase Inhibitor Intermediate

A pharmaceutical company scaled the mesylation-substitution route to produce 50 kg batches for a Bruton’s tyrosine kinase (BTK) inhibitor. Key adjustments included:

-

Replacing NMP with CPME (lower toxicity).

-

Implementing continuous flow crystallization (particle size <50 µm).

Case Study 2: Boronic Ester Synthesis

The Mitsunobu-derived product underwent Suzuki coupling with pinacolborane, yielding a boronic ester for proteolysis-targeting chimeras (PROTACs) .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The methoxy group can be involved in oxidation reactions, potentially forming aldehydes or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and other substituted derivatives.

Oxidation Products: Products can include aldehydes, ketones, or carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its role in drug development, particularly in the synthesis of pharmacologically active agents. One notable application is as an intermediate in the synthesis of Vandetanib , an anti-cancer drug used to treat thyroid cancer. Vandetanib acts as a kinase inhibitor targeting multiple receptors, including VEGFR and EGFR, making this compound crucial in its production .

Organic Synthesis

As an intermediate, tert-butyl 4-(4-bromo-3-methoxyphenoxy)piperidine-1-carboxylate facilitates the construction of complex organic molecules. Its structure allows for various chemical modifications, making it versatile in synthetic pathways .

Biological Studies

The compound has been employed in biological studies to explore enzyme inhibition mechanisms and receptor interactions. Its ability to modulate biological pathways contributes to understanding disease mechanisms and therapeutic targets .

Case Study 1: Synthesis of Vandetanib

In a study focused on the synthesis of Vandetanib, this compound was identified as a key intermediate. The synthesis involved multiple steps, including:

- Formation of the piperidine ring.

- Introduction of the bromo and methoxy groups through electrophilic aromatic substitution.

This pathway demonstrated the compound's significance in developing targeted cancer therapies .

Case Study 2: Enzyme Inhibition Studies

Research on enzyme inhibition utilized this compound to investigate its effects on specific kinases involved in cancer progression. The results indicated that modifications to the phenoxy group could enhance binding affinity and selectivity towards target enzymes .

Mechanism of Action

The exact mechanism of action for tert-Butyl 4-(4-bromo-3-methoxyphenoxy)piperidine-1-carboxylate is not well-documented. it is believed to interact with various molecular targets through its functional groups. The bromine atom and methoxy group can participate in different types of chemical interactions, potentially affecting biological pathways .

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: The bromine in the target compound (vs. chlorine in CAS 877399-73-0) offers superior leaving-group ability for nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling . The methoxy group at the meta position (vs. Pyrazole-containing analogs (e.g., CAS 877399-50-3) exhibit distinct coordination chemistry, making them suitable for metal-catalyzed reactions .

Boc Protection : The Boc group in all listed compounds enhances solubility in organic solvents and prevents unwanted side reactions at the piperidine nitrogen.

Biological Activity

tert-Butyl 4-(4-bromo-3-methoxyphenoxy)piperidine-1-carboxylate (CAS No. 1173006-38-6) is a synthetic organic compound notable for its complex structure, which includes a piperidine ring, a tert-butyl group, and a phenoxy moiety with bromine and methoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential applications as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C17H24BrNO4, with a molecular weight of 386.29 g/mol. The structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 386.29 g/mol |

| Purity | ≥ 97% |

| Appearance | White to light yellow powder |

| Melting Point | 142 °C |

Biological Activity

The biological activity of this compound has been explored primarily through its role as an intermediate in drug synthesis. Notably, it has been implicated in the production of Vandetanib, a medication used for treating certain types of cancer, which underscores its significance in pharmacology.

The compound's mechanism of action is thought to involve interaction with specific biological targets, including receptors and enzymes involved in cellular signaling pathways. Interaction studies have indicated that the unique combination of substituents on the piperidine ring may confer distinct biological properties compared to structurally similar compounds.

Study on Synthesis and Biological Evaluation

A comprehensive study investigated the synthesis of this compound and its derivatives. The research demonstrated that variations in substituents could significantly impact biological activity, particularly in terms of receptor affinity and efficacy in cellular assays.

Key Findings:

- Synthesis Efficiency: The compound was synthesized with a yield exceeding 85% under optimized conditions.

- Biological Assays: In vitro assays showed that derivatives exhibited varying degrees of inhibition on cancer cell lines, suggesting potential anti-cancer properties.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with structurally related compounds to assess differences in biological activity. The following table summarizes key characteristics:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate | 1228957-01-5 | Lacks methoxy group; simpler structure |

| Tert-butyl 4-(2-methoxyphenoxy)piperidine-1-carboxylate | 1228957-01-X | Different halogen substitution; altered activity |

| Tert-butyl 4-(3-bromo-4-methoxyphenoxy)piperidine-1-carboxylate | 1228957-01-Y | Variations in bromine position; potential differences in receptor affinity |

Q & A

Synthesis and Optimization

Basic Q: What are the standard synthetic routes for preparing tert-butyl 4-(4-bromo-3-methoxyphenoxy)piperidine-1-carboxylate? Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A common approach involves:

Piperidine Protection: Introduce the tert-butoxycarbonyl (Boc) group to piperidine using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., NaHCO₃) .

Phenoxy Coupling: React the Boc-protected piperidine with 4-bromo-3-methoxyphenol via SNAr, using a base (e.g., K₂CO₃) and a catalyst (e.g., CuI) in DMF at 80–100°C .

Key Validation: Monitor reaction progress via TLC (eluent: hexane/EtOAc) and confirm structure by ¹H/¹³C NMR (e.g., δ ~1.4 ppm for Boc CH₃, δ ~3.8 ppm for OCH₃) .

Advanced Q: How can regioselectivity challenges during phenoxy group introduction be addressed? Methodological Answer: Regioselectivity in bromo-methoxyphenol coupling is influenced by:

- Electron-Directing Groups: The methoxy group at C3 directs electrophilic substitution to C4 (para to Br), but steric hindrance may require optimized catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) .

- Solvent Effects: Use DMSO or DMA to stabilize transition states in polar environments.

- Temperature Control: Lower temperatures (50–60°C) reduce side reactions; validate by HPLC-MS to detect byproducts (e.g., di-substituted derivatives) .

Analytical Characterization

Basic Q: What spectroscopic techniques are critical for confirming the compound’s structure? Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry: ESI-MS in positive mode should show [M+H]⁺ with m/z ~428 (C₁₇H₂₂BrNO₄ requires 428.07) .

Advanced Q: How can overlapping signals in NMR spectra be resolved for purity assessment? Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve piperidine proton coupling and aromatic region assignments .

- Deuterated Solvent Screening: Use DMSO-d₆ instead of CDCl₃ to shift exchangeable protons (e.g., NH in byproducts).

- Dynamic HPLC: Employ a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities at 254 nm .

Stability and Storage

Basic Q: What are the recommended storage conditions to prevent degradation? Methodological Answer:

- Temperature: Store at –20°C in airtight, amber vials to avoid light/heat-induced Boc deprotection .

- Humidity Control: Use desiccants (silica gel) to prevent hydrolysis of the ester/carbamate groups .

Advanced Q: How does the compound behave under accelerated stability testing (e.g., 40°C/75% RH)? Methodological Answer:

- Degradation Pathways:

- Mitigation: Stabilize with antioxidants (e.g., BHT) in non-polar solvents (e.g., toluene) .

Biological Activity Screening

Basic Q: What preliminary assays are suitable for evaluating its bioactivity? Methodological Answer:

- Kinase Inhibition Assays: Use ADP-Glo™ kinase assays (e.g., EGFR, BRAF) due to structural similarity to kinase inhibitors .

- Cellular Uptake: Radiolabel with ¹⁴C or ³H for pharmacokinetic profiling in HEK293 cells .

Advanced Q: How can structure-activity relationships (SAR) guide lead optimization? Methodological Answer:

- Modifications: Replace Br with Cl/I to assess halogen bonding effects.

- Piperidine Substitution: Compare Boc vs. acetyl protection for metabolic stability in liver microsomes .

- Data Analysis: Use molecular docking (e.g., AutoDock Vina) to predict binding to ATP pockets .

Contradictory Data Resolution

Basic Q: How should conflicting solubility data (e.g., DMSO vs. water) be reconciled? Methodological Answer:

- Solubility Testing: Use shake-flask method with UV-Vis quantification (λmax ~270 nm).

- Co-solvent Systems: Optimize with PEG-400 or cyclodextrins for aqueous solubility enhancement .

Advanced Q: What strategies resolve discrepancies in reported synthetic yields (e.g., 45% vs. 70%)? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.